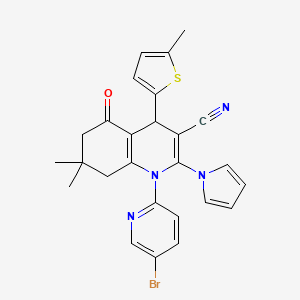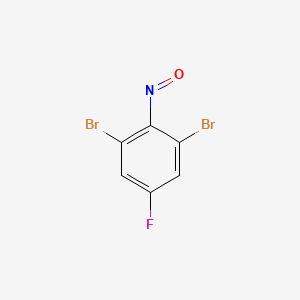![molecular formula C21H19BrN2O4S B11051405 1-bromo-9,10-dimethoxy-2-[(4-methoxyphenyl)sulfanyl]-6,7-dihydro-4H-pyrimido[6,1-a]isoquinolin-4-one](/img/structure/B11051405.png)
1-bromo-9,10-dimethoxy-2-[(4-methoxyphenyl)sulfanyl]-6,7-dihydro-4H-pyrimido[6,1-a]isoquinolin-4-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-bromo-9,10-dimethoxy-2-[(4-methoxyphenyl)sulfanyl]-6,7-dihydro-4H-pyrimido[6,1-a]isoquinolin-4-one is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique structure, which includes a bromine atom, multiple methoxy groups, and a sulfanyl group attached to a pyrimidoisoquinolinone core.
Vorbereitungsmethoden
The synthesis of 1-bromo-9,10-dimethoxy-2-[(4-methoxyphenyl)sulfanyl]-6,7-dihydro-4H-pyrimido[6,1-a]isoquinolin-4-one involves multiple steps, including the formation of the pyrimidoisoquinolinone core and the introduction of the bromine, methoxy, and sulfanyl groups. The specific synthetic routes and reaction conditions can vary, but typically involve:
Formation of the Pyrimidoisoquinolinone Core: This step may involve the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Bromine Atom: Bromination can be achieved using reagents such as bromine or N-bromosuccinimide (NBS) under controlled conditions.
Sulfanylation: The attachment of the sulfanyl group may involve the use of thiols or disulfides in the presence of a catalyst.
Industrial production methods would likely involve optimization of these steps to ensure high yield and purity of the final product.
Analyse Chemischer Reaktionen
1-bromo-9,10-dimethoxy-2-[(4-methoxyphenyl)sulfanyl]-6,7-dihydro-4H-pyrimido[6,1-a]isoquinolin-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), potentially converting the sulfanyl group to a thiol.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Methoxylation and Demethoxylation: The methoxy groups can be modified through methylation or demethylation reactions using reagents like methyl iodide or boron tribromide.
Wissenschaftliche Forschungsanwendungen
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, particularly in the development of new materials or catalysts.
Biology: Its unique structure may allow it to interact with biological macromolecules, making it a candidate for studies on enzyme inhibition or protein binding.
Medicine: The compound could be investigated for its potential therapeutic properties, such as anticancer or antimicrobial activity.
Industry: It may find applications in the development of new materials with specific properties, such as conductivity or fluorescence.
Wirkmechanismus
The mechanism by which 1-bromo-9,10-dimethoxy-2-[(4-methoxyphenyl)sulfanyl]-6,7-dihydro-4H-pyrimido[6,1-a]isoquinolin-4-one exerts its effects would depend on its specific interactions with molecular targets. Potential mechanisms could include:
Enzyme Inhibition: The compound may inhibit specific enzymes by binding to their active sites, thereby blocking their activity.
Protein Binding: It could interact with proteins, altering their structure or function.
Signal Transduction Pathways: The compound may modulate signal transduction pathways by interacting with receptors or other signaling molecules.
Vergleich Mit ähnlichen Verbindungen
1-bromo-9,10-dimethoxy-2-[(4-methoxyphenyl)sulfanyl]-6,7-dihydro-4H-pyrimido[6,1-a]isoquinolin-4-one can be compared with other similar compounds, such as:
1-bromo-2,4-dimethoxybenzene: This compound shares the bromine and methoxy groups but lacks the complex pyrimidoisoquinolinone core.
4-bromo-1,2-dimethoxybenzene: Similar to the above compound but with different positioning of the methoxy groups.
5-hydroxy-6,7-dimethoxy-2-(4-methoxyphenyl)-4H-chromen-4-one: This compound has a similar methoxyphenyl group but a different core structure.
The uniqueness of this compound lies in its combination of functional groups and the pyrimidoisoquinolinone core, which may confer distinct chemical and biological properties.
Eigenschaften
Molekularformel |
C21H19BrN2O4S |
|---|---|
Molekulargewicht |
475.4 g/mol |
IUPAC-Name |
1-bromo-9,10-dimethoxy-2-(4-methoxyphenyl)sulfanyl-6,7-dihydropyrimido[6,1-a]isoquinolin-4-one |
InChI |
InChI=1S/C21H19BrN2O4S/c1-26-13-4-6-14(7-5-13)29-20-18(22)19-15-11-17(28-3)16(27-2)10-12(15)8-9-24(19)21(25)23-20/h4-7,10-11H,8-9H2,1-3H3 |
InChI-Schlüssel |
DKZWVVUACSPLGR-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC=C(C=C1)SC2=NC(=O)N3CCC4=CC(=C(C=C4C3=C2Br)OC)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-(4-chlorobenzyl)-6-[1-methyl-3-(propan-2-yl)-1H-pyrazol-5-yl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B11051331.png)
![3-[3-(trifluoromethoxy)benzyl]-6-(1,3,5-trimethyl-1H-pyrazol-4-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B11051336.png)
![N-{[(4-fluoro-3-nitrophenyl)carbamoyl]oxy}ethanimidoyl chloride](/img/structure/B11051341.png)


![{[6-Cyclopentyl-1-(furan-2-ylmethyl)-4-oxo-1,4,5,6,7,8-hexahydropyrimido[4,5-d]pyrimidin-2-yl]sulfanyl}acetonitrile](/img/structure/B11051349.png)

![4,15-bis(methoxymethyl)-6,11,17-trimethyl-9,20-dithia-7,12,18-triazapentacyclo[11.7.0.02,10.03,8.014,19]icosa-1,3,5,7,10,12,14,16,18-nonaene](/img/structure/B11051364.png)
![6-(4-bromo-1-methyl-1H-pyrazol-5-yl)-3-cyclobutyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B11051368.png)
![N-11H-dibenzo[b,e][1,4]dioxepin-2-ylpiperidine-1-sulfonamide](/img/structure/B11051396.png)
![[3-(4-Methoxyphenyl)-2-methyl-5-oxo-4H,6H,7H-pyrazolo[1,5-a]pyrimidin-6-yl]acetic acid](/img/structure/B11051402.png)
![2-Oxo-1,2,5,6,7,8,9,10-octahydrocycloocta[b]pyridine-3,4-dicarbonitrile](/img/structure/B11051415.png)
![2-[5-(3-Thienyl)-1H-pyrazol-3-YL]-8,9,10,11,12,13-hexahydrocycloocta[4,5]thieno[3,2-E][1,2,4]triazolo[1,5-C]pyrimidine](/img/structure/B11051420.png)
![4-[4-(3,4-Dimethoxyphenyl)-1H-imidazol-2-yl]piperidine](/img/structure/B11051429.png)